molecular formula C15H25NS B7995683 4-[(Di-n-butylamino)methyl]thiophenol

4-[(Di-n-butylamino)methyl]thiophenol

Cat. No.: B7995683
M. Wt: 251.4 g/mol
InChI Key: XQHBMZFYTOQEJQ-UHFFFAOYSA-N
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Description

4-[(Di-n-butylamino)methyl]thiophenol is a sulfur-containing aromatic compound with a thiophenol backbone functionalized by a di-n-butylaminomethyl group. This structure confers unique physicochemical properties, such as enhanced nucleophilicity (due to the thiol group) and steric bulk from the di-n-butylamino moiety. It is primarily utilized in organic synthesis as a catalyst intermediate or protecting group, particularly in peptide chemistry and nucleotide synthesis . The compound’s synthesis typically involves multi-step reactions, including alkylation of thiophenol derivatives and subsequent functionalization with di-n-butylamino groups under controlled conditions .

Properties

IUPAC Name

4-[(dibutylamino)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS/c1-3-5-11-16(12-6-4-2)13-14-7-9-15(17)10-8-14/h7-10,17H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBMZFYTOQEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5SH+CH2O+(C4H9)2NHC6H4(CH2N(C4H9)2)SH\text{C}_6\text{H}_5\text{SH} + \text{CH}_2\text{O} + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_4\text{(CH}_2\text{N(C}_4\text{H}_9\text{)}_2\text{)SH} C6​H5​SH+CH2​O+(C4​H9​)2​NH→C6​H4​(CH2​N(C4​H9​)2​)SH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiolates (R-S^-).

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

The compound 4-[(Di-n-butylamino)methyl]thiophenol , also known as DBAMT, is a thiophenol derivative that has garnered attention for its various applications in scientific research and industrial processes. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a thiophenol group substituted with a di-n-butylamino methyl group. Its molecular structure contributes to its reactivity and utility in various chemical processes.

Organic Synthesis

DBAMT is utilized as a reagent in organic synthesis, particularly in the preparation of various sulfur-containing compounds. Its ability to act as a nucleophile makes it valuable for synthesizing thioethers and sulfides.

Table 1: Common Reactions Involving DBAMT

Reaction TypeDescription
Nucleophilic SubstitutionActs as a nucleophile to replace halides
Reductive AminationUsed in the synthesis of amines from ketones
Coupling ReactionsParticipates in coupling reactions for creating complex organic molecules

Catalysis

DBAMT has been explored as a catalyst in various chemical reactions, including:

  • C-C Bond Formation : It facilitates the formation of carbon-carbon bonds, which is crucial in building complex organic structures.
  • Polymerization : DBAMT can serve as a catalyst in polymerization processes, enhancing the efficiency of creating polymers from monomers.

Biological Applications

Research indicates potential biological applications for DBAMT, particularly in medicinal chemistry:

  • Antioxidant Activity : Studies have shown that thiophenol derivatives exhibit antioxidant properties, which could be beneficial in developing therapeutic agents.
  • Antimicrobial Properties : Preliminary studies suggest that DBAMT may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

Case Study Example : A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various thiophenol derivatives, including DBAMT. The results indicated significant free radical scavenging activity, suggesting potential use in formulations aimed at oxidative stress reduction.

Environmental Applications

DBAMT's properties may also be harnessed for environmental remediation:

  • Heavy Metal Binding : Thiophenols can chelate heavy metals, making DBAMT useful in developing materials for environmental cleanup.
  • Pollutant Degradation : Research is ongoing to explore its effectiveness in degrading pollutants through chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(Di-n-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Core Backbone Variations
  • Thiophenol vs. Phenol Derivatives: 4-[(Di-n-butylamino)methyl]thiophenol: Contains a sulfur atom in the aromatic ring, enhancing acidity (pKa ~6–8 for thiophenols vs. ~10 for phenols) and nucleophilicity. The di-n-butylaminomethyl group introduces steric hindrance and basicity. 2-((Di-n-butylamino)methyl)-6-isobornyl-4-methylphenol (Compound 3 in ): Features a phenol core with isobornyl and methyl substituents. The oxygen atom lowers acidity compared to sulfur, and the bulky isobornyl group may limit reactivity in sterically demanding reactions . 4-[(Butylamino)(phenyl)methyl]phenol (): A phenol derivative with a phenylbutylamino side chain, offering moderate basicity but reduced nucleophilicity compared to thiophenol analogs .
Di-n-butylamino Substituent Variations
  • Pyridine-Based Derivatives: DBAP* (4-(Di-n-butylamino)pyridine): A pyridine-core catalyst used in acylative kinetic resolution of alcohols. The di-n-butylamino group enhances nucleophilic catalysis, but the pyridine ring lacks the thiol’s redox activity . Di-4-ANEPPDHQ and DI-4-ANEPPS: Fluorescent probes with di-n-butylamino groups attached to naphthylvinyl-pyridinium backbones. These compounds exhibit voltage-sensitive fluorescence in lipid membranes, a property absent in thiophenol derivatives .

Physicochemical Properties

Property This compound 2-((Di-n-butylamino)methyl)-6-isobornyl-4-methylphenol DBAP* Di-4-ANEPPDHQ
Molecular Weight 267.44 g/mol 349.52 g/mol ~275 g/mol ~730 g/mol
Solubility Soluble in DCM, THF Soluble in ethanol, DMSO Soluble in acetone Water-miscible
Key Functional Groups Thiol, di-n-butylamino Phenol, isobornyl, di-n-butylamino Pyridine, di-n-butylamino Pyridinium, naphthyl
Applications Catalyst intermediate, organic synthesis Pharmacological candidate Acyl transfer catalyst Membrane potential sensing

Functional and Application Differences

  • Catalytic Activity: this compound: Acts as a nucleophilic catalyst in thioesterification reactions, leveraging the thiol’s high nucleophilicity . DBAP*: Excels in acyl transfer reactions due to pyridine’s electron-withdrawing nature, accelerating esterification kinetics .
  • Biological Interactions: Di-4-ANEPPDHQ: Binds to lipid bilayers, with fluorescence lifetime changes (26 ns in liquid-disordered vs. longer in ordered phases) enabling membrane phase studies .

Biological Activity

4-[(Di-n-butylamino)methyl]thiophenol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophenol moiety attached to a di-n-butylamino group. Its chemical structure can be represented as follows:

C13H19NS\text{C}_{13}\text{H}_{19}\text{N}\text{S}

This structure contributes to its solubility and reactivity, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential as a lead compound in the development of new antimicrobial therapies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.

Case Study:
A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition: The thiophenol group may act as a nucleophile, inhibiting key enzymes involved in cellular metabolism.
  • Receptor Modulation: The di-n-butylamino group may enhance binding affinity to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the thiophenol or amino groups have been explored to enhance potency and selectivity against various biological targets.

ModificationEffect on Activity
Methyl substitution on thiophenolIncreased antimicrobial activity
Ethyl group on amino nitrogenEnhanced anticancer properties

These modifications provide insights into optimizing the compound for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 4-[(Di-n-butylamino)methyl]thiophenol, and how are intermediates characterized?

The synthesis typically involves multi-step sequences, such as cyclization with sulfur-containing reagents (e.g., triethylamine) and functionalization of thiophenol derivatives. For example:

  • Step 1 : Prepare a thiophene precursor via cyclization of acetylated intermediates (e.g., 2-amino-5-acetyl-4-methylthiophene-3-carboxylic acid ethyl ester) .
  • Step 2 : Introduce the di-n-butylamino group via nucleophilic substitution or reductive amination.
  • Characterization : Use 1H NMR^1 \text{H NMR}, IR, and mass spectrometry to confirm intermediates. For instance, 1H NMR^1 \text{H NMR} peaks for thiophenol derivatives typically show aromatic protons at δ 6.8–7.5 ppm and alkylamino protons at δ 2.5–3.5 ppm .

Q. How does the thiophenol moiety influence the compound’s stability under varying pH conditions?

Thiophenol derivatives are prone to oxidation at neutral or alkaline pH. Stability studies should include:

  • Experimental Design : Dissolve the compound in buffers (pH 3–10) and monitor degradation via UV/vis spectroscopy (e.g., absorbance at 260–280 nm for thiophenol oxidation products) .
  • Key Finding : The di-n-butylamino group may enhance solubility in organic solvents but does not significantly stabilize the thiophenol moiety against oxidation .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

  • NMR : Assign aromatic protons and confirm substitution patterns (e.g., coupling constants for ortho/meta protons).
  • IR : Detect S–H stretches (~2550 cm1^{-1}) and C–N stretches (~1250 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 297.18 for C15_{15}H25_{25}NS) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals.
  • Key Insight : The electron-rich thiophenol sulfur atom and tertiary amine group create dual reactivity sites, favoring electrophilic attack at the amino-methyl position .

Q. What are the mechanistic implications of the compound’s toxicity in biological systems?

  • Hypothesis : The thiophene ring may undergo metabolic epoxidation, generating reactive intermediates that bind to cellular macromolecules .
  • Experimental Validation :
    • Treat cell lines (e.g., HepG2) with the compound and quantify glutathione depletion via LC-MS.
    • Use inhibitors (e.g., diphenyleneiodonium for NADPH oxidase) to identify oxidative stress pathways .

Q. How can the compound be functionalized for applications in material science?

  • Strategy : Modify the amino group via acylation or alkylation to create polymers or metal-chelating ligands.
  • Example : React with acryloyl chloride to form a monomer for conductive polymers, characterized by cyclic voltammetry (redox peaks at +0.5–1.2 V vs. Ag/AgCl) .

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